molecular formula C20H20ClN3O2S B11617818 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11617818
M. Wt: 401.9 g/mol
InChI Key: XPVGZODXVBIDSB-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent is used.

    Incorporation of the Chloro-Methylphenyl Group:

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: A closely related compound with a similar structure but different functional groups.

    (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxylic acid: Another similar compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-3-24-18(25)12-17(19(26)22-14-7-5-4-6-8-14)27-20(24)23-15-10-9-13(2)16(21)11-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)

InChI Key

XPVGZODXVBIDSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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